molecular formula C16H23N5O2 B5597012 1-(2-aminoethyl)-N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide

1-(2-aminoethyl)-N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5597012
M. Wt: 317.39 g/mol
InChI Key: FNUJNYBOOJMLFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of triazole derivatives often involves multistep reactions, starting from readily available substrates. For instance, Kan (2015) outlines the synthesis of a closely related triazole compound through a five-step process, highlighting the conditions necessary for successful bond formation between the triazole ester and ethylene diamine, leading to yields of up to 88% (Kan, 2015). This example demonstrates the complexity and precision required in synthesizing such molecules, including temperature control and reaction time optimization.

Molecular Structure Analysis

The determination of crystal structures through X-ray diffraction is a common method for analyzing the molecular structure of triazole derivatives. Lu et al. (2021) performed crystal structure determination for a molecule with antiproliferative activity, indicating the relevance of understanding the precise arrangement of atoms for biological activity assessment (Lu et al., 2021).

Scientific Research Applications

Synthesis and Structural Analysis

The compound under discussion falls within the category of 1,2,4-triazole derivatives, which have been extensively studied for their synthesis methods and structural properties. For instance, the synthesis of novel 1,2,4-triazole derivatives through the reaction of ester ethoxycarbonylhydrazones with primary amines has been reported, leading to compounds with potential antimicrobial activities (Bektaş et al., 2010). Similarly, the synthesis and crystal structure of related compounds, like 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, have been explored, demonstrating the potential for detailed structural analysis and biological activity studies (Lu et al., 2017).

Biological Activity

The broader family of 1,2,4-triazole derivatives has been investigated for their biological activities, particularly antimicrobial effects. Research has identified certain 1,2,4-triazole derivatives as possessing good to moderate antimicrobial activities against various microorganisms, highlighting their potential in medical and pharmaceutical applications (Bektaş et al., 2010). This suggests that specific derivatives like 1-(2-aminoethyl)-N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide could also possess similar biological properties, warranting further investigation.

Antiproliferative Activity

Research on compounds with similar structural features, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, has demonstrated significant inhibitory activity against cancer cell lines, indicating the potential of these compounds in cancer research and therapy (Lu et al., 2021).

properties

IUPAC Name

1-(2-aminoethyl)-N-[1-(2-methoxyphenyl)propan-2-yl]-N-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-12(10-13-6-4-5-7-15(13)23-3)20(2)16(22)14-11-21(9-8-17)19-18-14/h4-7,11-12H,8-10,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUJNYBOOJMLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1OC)N(C)C(=O)C2=CN(N=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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